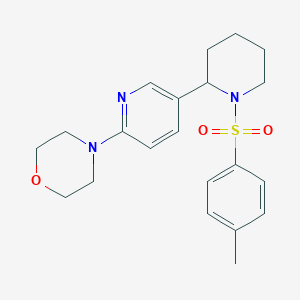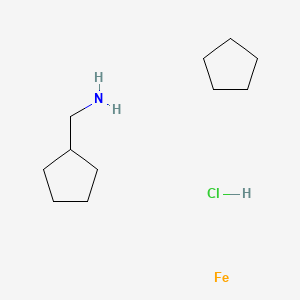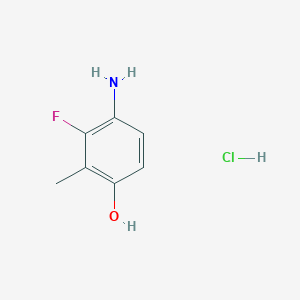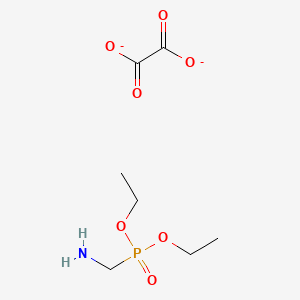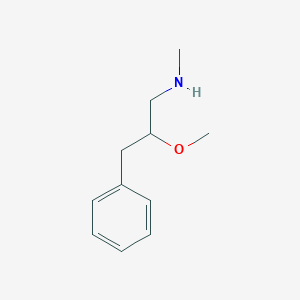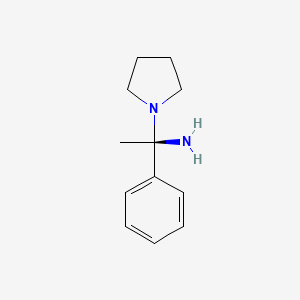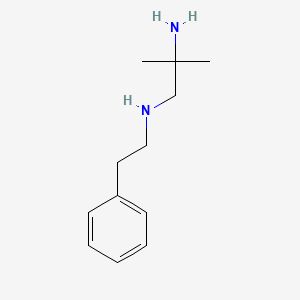
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is a chiral compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzofuran derivative.
Amination: Introduction of the amino group at the 3-position.
Esterification: Formation of the methyl ester at the 5-carboxylate position.
Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.
Industrial Production Methods
Industrial production may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate: The enantiomer of the compound.
Other Benzofuran Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific chiral configuration and functional groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
Clé InChI |
DOVGWMYKEBIZCG-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(C=C1)OC[C@H]2N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)OCC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


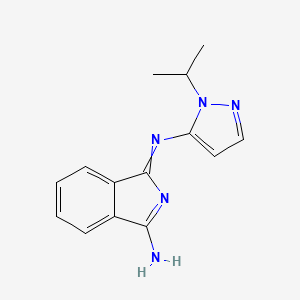
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
